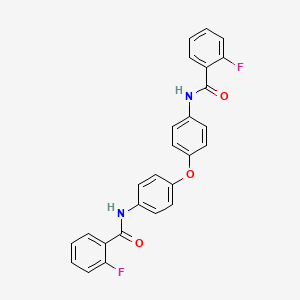![molecular formula C18H28N2O B4924093 1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine](/img/structure/B4924093.png)
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of piperazine with 3-(2-methyl-6-prop-2-enylphenoxy)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
- 1-methyl-4-[3-(2-methylphenoxy)propyl]piperazine
- 1-methyl-4-[3-(2-prop-2-enylphenoxy)propyl]piperazine
- 1-methyl-4-[3-(2-methyl-6-phenoxy)propyl]piperazine
Uniqueness
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine is unique due to its specific structural features, such as the presence of the prop-2-enyl group and the piperazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-7-17-9-5-8-16(2)18(17)21-15-6-10-20-13-11-19(3)12-14-20/h4-5,8-9H,1,6-7,10-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKJAHGBWPRCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea](/img/structure/B4924012.png)

![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4924019.png)
![3-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea](/img/structure/B4924022.png)




![3-bromo-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4924072.png)
![3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B4924077.png)

![N-(2-methoxyphenyl)-N'-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4924090.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B4924102.png)
![N,N-dipropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4924110.png)
